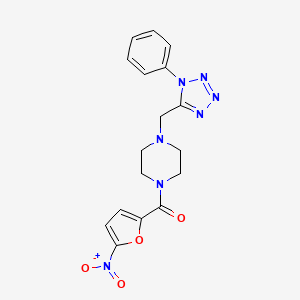![molecular formula C13H11N5O2S B2652306 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448132-40-8](/img/structure/B2652306.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole has higher values of E LUMO and energy band gap (E g ), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .Chemical Reactions Analysis
These compounds have been used as potential visible-light organophotocatalysts . They were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical and Chemical Properties Analysis
The optical and electrochemical properties of compounds based on benzo[c][1,2,5]thiadiazole have been studied . A detailed study showed a red shift of absorption maxima with lower absorptive and luminescent capacity .Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with heterocyclic structures similar to the mentioned chemical have been synthesized for various applications, including as intermediates in the production of other complex molecules. For instance, derivatives of thiadiazole and pyrazole have been synthesized and applied as catalysts in one-pot synthesis reactions, offering advantages such as high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015). These methodologies highlight the importance of such compounds in facilitating efficient and environmentally friendly chemical synthesis.
Antimicrobial and Antifungal Activities
Thiadiazole derivatives have been explored for their antimicrobial properties. Research has demonstrated the use of thiadiazole and pyrazole compounds in the synthesis of heterocyclic compounds with significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Elmagd et al., 2017). Such studies are foundational for future pharmaceuticals targeting resistant microbial strains.
Antitumor and Antioxidant Agents
Research into thiadiazole compounds has also extended into the synthesis of agents with potential antitumor and antioxidant activities. These compounds have been evaluated for their efficacy against various cancer cell lines and oxidative stress, indicating their relevance in medicinal chemistry for developing novel therapeutic agents (Hamama et al., 2013).
Insecticidal Activities
Furthermore, thiadiazole and related compounds have been assessed for their insecticidal properties, particularly against pests such as the cotton leafworm, Spodoptera littoralis. The synthesis of novel heterocycles incorporating thiadiazole moieties has led to the discovery of compounds with significant insecticidal activity, offering potential for agricultural applications (Fadda et al., 2017).
Photosynthetic Electron Transport Inhibitors
Compounds within the pyrazole family have been investigated for their ability to inhibit photosynthetic electron transport, a mechanism that can be leveraged for developing new herbicides. These studies have identified several compounds with inhibitory activity at concentrations comparable to commercial herbicides, underlining their potential in agricultural sciences (Vicentini et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c19-13(10-7-11-18(15-10)5-2-6-20-11)14-8-3-1-4-9-12(8)17-21-16-9/h1,3-4,7H,2,5-6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRTXXSZRPTYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-2-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2652225.png)

![5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2652228.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2652235.png)



![2,6-difluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2652240.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxynicotinamide](/img/structure/B2652241.png)



